
N-(3-(2-methylthiazol-4-yl)phenyl)cinnamamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-(2-methylthiazol-4-yl)phenyl)cinnamamide” is a chemical compound that has been studied for its potential biological activities . It is a derivative of thiazole, a nitrogen heterocycle with flexible substitutive site .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . The yield was 85% and the compound was characterized by IR and NMR spectroscopy .Molecular Structure Analysis
The molecular structure of “N-(3-(2-methylthiazol-4-yl)phenyl)cinnamamide” can be analyzed using spectroscopic techniques such as IR and NMR . The IR spectrum shows peaks corresponding to amide N–H, aromatic C–H, aliphatic C–H, amide C=O, C=C and C=N, and C–N . The 1H-NMR spectrum provides information about the hydrogen atoms in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-(2-methylthiazol-4-yl)phenyl)cinnamamide” can be inferred from its molecular structure and spectroscopic data . For instance, the IR and NMR spectra provide information about the functional groups present in the molecule .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Thiazole derivatives have been recognized for their potent antimicrobial properties . They can inhibit the growth of various bacteria and fungi, making them valuable in the development of new antibiotics and antifungal agents . The specific compound may be involved in the synthesis of novel antimicrobial drugs that target resistant strains of bacteria.
Anticancer Activity
Research has indicated that thiazole compounds can exhibit anticancer and cytotoxic effects. They may interfere with the proliferation of cancer cells and induce apoptosis, which is the programmed cell death crucial for stopping cancer growth . This compound could be a part of ongoing research to develop new chemotherapeutic agents.
Anti-Inflammatory and Analgesic Effects
Thiazole derivatives are also known for their anti-inflammatory and analgesic activities. They can reduce inflammation and alleviate pain, which is beneficial in the treatment of chronic inflammatory diseases . The compound might be used in the synthesis of drugs aimed at treating conditions like arthritis or neuropathic pain.
Neuroprotective Properties
Some thiazole derivatives have shown neuroprotective properties . They may protect nerve cells from damage and could be used in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s . This compound could be part of research efforts to find new treatments for these debilitating conditions.
Antidiabetic Potential
Thiazole derivatives have been associated with antidiabetic potential . They may influence the metabolic processes related to diabetes and could be used to develop new antidiabetic drugs . The compound might be explored for its ability to regulate blood sugar levels.
Agricultural Applications
In agriculture, thiazole derivatives can be used to create fungicides and pesticides . They help protect crops from fungal infections and pest infestations, contributing to increased agricultural productivity . The compound may be utilized in the synthesis of such agrochemicals.
Photographic Sensitizers and Industrial Applications
Thiazole compounds can act as photographic sensitizers and have various industrial applications . They can be used in the synthesis of dyes, pigments, and chemicals that are essential in the manufacturing of photographic materials . This compound could be involved in the development of new materials with improved properties.
Antiviral and Antiretroviral Activities
Lastly, thiazole derivatives have been studied for their antiviral and antiretroviral activities. They may inhibit the replication of viruses, including HIV, and could be important in the creation of new antiviral drugs . The compound might be part of research aimed at combating viral infections.
Direcciones Futuras
The future directions for research on “N-(3-(2-methylthiazol-4-yl)phenyl)cinnamamide” could include further exploration of its biological activities and potential applications. For instance, thiazole derivatives are known to have diverse biological activities and have been used in the design of various drugs . Therefore, “N-(3-(2-methylthiazol-4-yl)phenyl)cinnamamide” could be a promising candidate for further drug development .
Propiedades
IUPAC Name |
(E)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS/c1-14-20-18(13-23-14)16-8-5-9-17(12-16)21-19(22)11-10-15-6-3-2-4-7-15/h2-13H,1H3,(H,21,22)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCJICDYLNLFEP-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(2-methylthiazol-4-yl)phenyl)cinnamamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

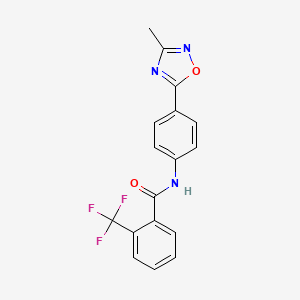
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2581058.png)
![6-{[(2-Furylmethyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2581059.png)
![N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2581061.png)
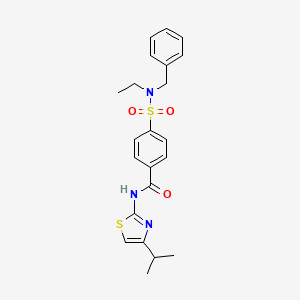
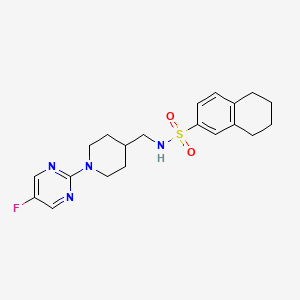
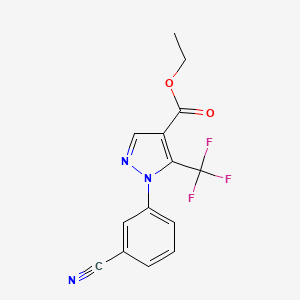
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2581069.png)
![5-(1,3-benzodioxol-5-ylmethylene)-3-{[4-(4-nitrophenyl)piperazino]methyl}-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2581070.png)

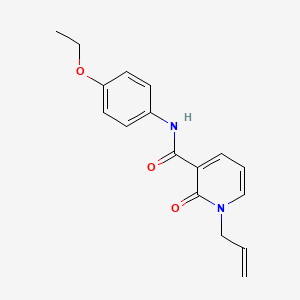
![1'-[3-(4-Chloro-3-fluorophenyl)propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2581074.png)
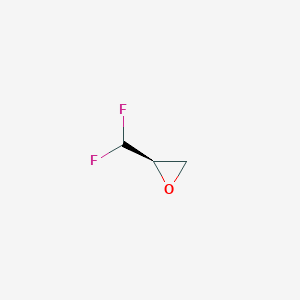
![N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2581079.png)